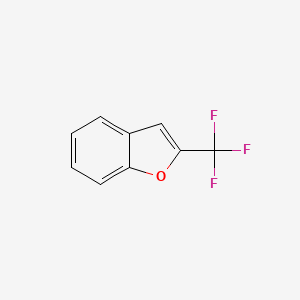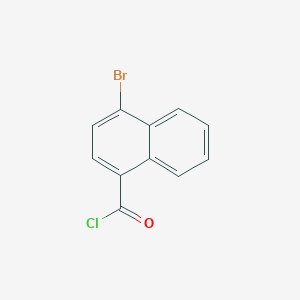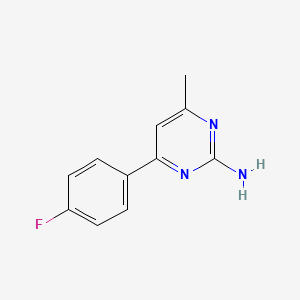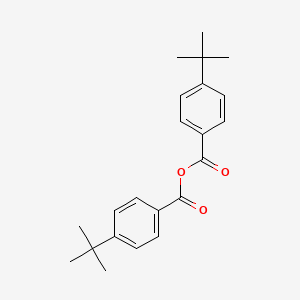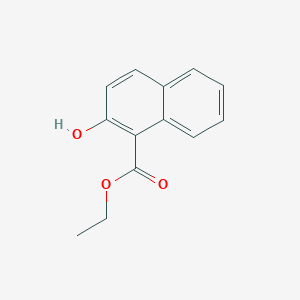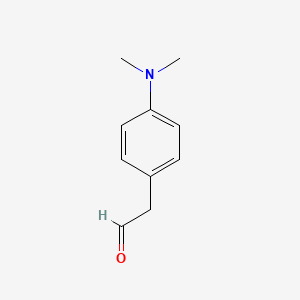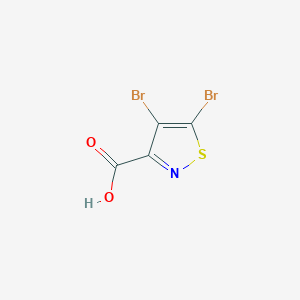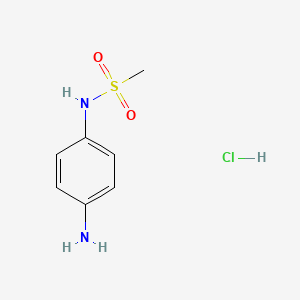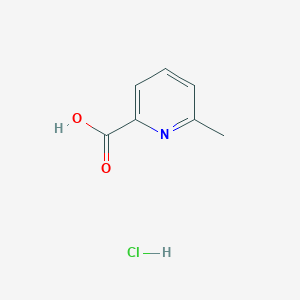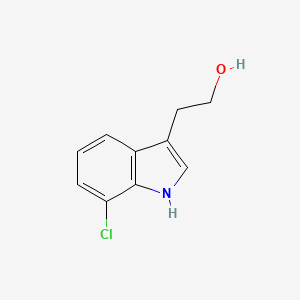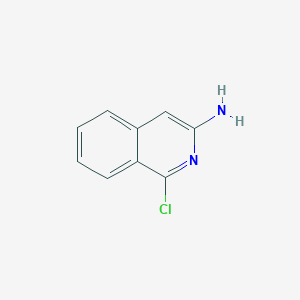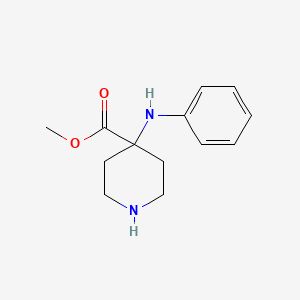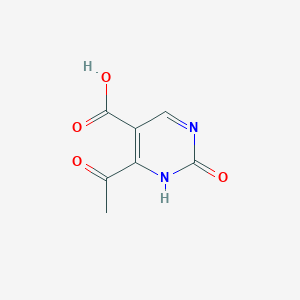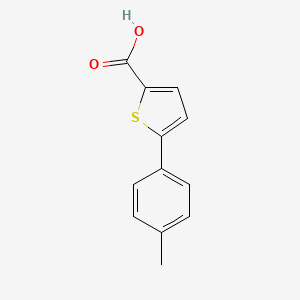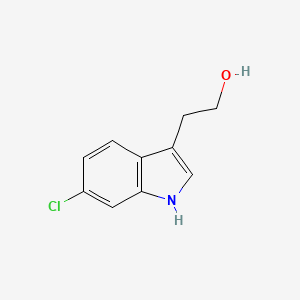
2-(6-Chloro-1H-indol-3-yl)ethanol
Descripción general
Descripción
“2-(6-Chloro-1H-indol-3-yl)ethanol” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . The process often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . MCRs are subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Frydenvang et al. (2004) achieved the first direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol, a closely related compound, by chiral simulated moving bed chromatography. The (+)-enantiomer was found to have the (S) configuration, determined by single-crystal X-ray analyses (Frydenvang et al., 2004).
Eco-Friendly Synthesis
- Brahmachari and Banerjee (2014) developed a straightforward, pseudo-three-component one-pot synthesis of pharmaceutically interesting functionalized 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives. The process was notable for its mild reaction conditions, high yields, eco-friendliness, and ease of product isolation (Brahmachari & Banerjee, 2014).
Thermodynamic Studies
- Carvalho et al. (2019) conducted a calorimetric and computational study of 2-(1H-indol-3-yl)ethanol, determining its gas-phase standard molar enthalpy of formation. This data is valuable for understanding the compound's stability and reactivity (Carvalho et al., 2019).
Silicon-Directed Cyclization
- Zhang et al. (2005) synthesized tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and ketones/aldehydes via silicon-directed oxa-Pictet-Spengler cyclizations. This method also resulted in unusual dimeric products under certain conditions (Zhang et al., 2005).
Crystal Structure and Hydrogen Bonding
- Di (2010) analyzed the crystal structure of (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid in its zwitterionic form. The study highlighted the importance of intermolecular hydrogen bonding in forming a three-dimensional network, which is crucial for understanding the compound's physical properties (Di, 2010).
Direcciones Futuras
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Propiedades
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRZCUSAPANGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520997 | |
| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-1H-indol-3-yl)ethanol | |
CAS RN |
41340-35-6 | |
| Record name | 2-(6-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



